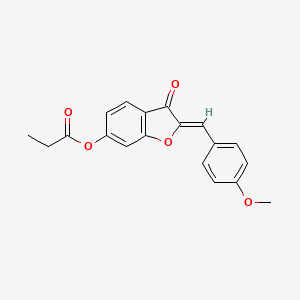![molecular formula C18H20N6O2 B2867659 6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 887215-24-9](/img/structure/B2867659.png)
6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity . They are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Scientific Research Applications
Antiproliferative Agent Development
This compound could serve as a precursor or a lead compound in the development of antiproliferative agents. The pyrido[2,3-d]pyrimidin-5-one derivatives, which are structurally related to our compound of interest, have shown promising antiproliferative activity . By studying the biological activity of this compound, researchers can design and synthesize new drugs that inhibit the proliferation of cancer cells.
Antimicrobial Research
The triazolo[4,5-d]pyrimidin-7-one moiety is known to exhibit antimicrobial properties. As such, this compound could be used in the synthesis of new antimicrobial agents. Research in this area could lead to the discovery of novel treatments for bacterial and fungal infections .
Anti-inflammatory and Analgesic Applications
Compounds with a pyrimidine core are often explored for their anti-inflammatory and analgesic effects. The compound could be investigated for its potential to reduce inflammation and alleviate pain, contributing to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Hypotensive Agents
Pyrimidine derivatives have been associated with hypotensive activity, which means they can lower blood pressure. This compound could be studied to understand its cardiovascular effects and to develop new hypotensive medications .
Antihistaminic Effects
The structural features of this compound suggest potential antihistaminic activity, which could be beneficial in treating allergic reactions. Research into this application could lead to the creation of new antihistamine drugs that are more effective or have fewer side effects .
Tyrosine Kinase Inhibition
Some pyrimidine derivatives are known to act as tyrosine kinase inhibitors, which are important in the treatment of certain types of cancer. The compound could be analyzed for its ability to inhibit tyrosine kinase activity, potentially leading to new cancer therapies .
Cyclin-dependent Kinase (CDK) Inhibition
The compound may also serve as a starting point for the development of cyclin-dependent kinase inhibitors. These inhibitors are crucial in regulating the cell cycle and could be used to treat cancers that are driven by cell cycle dysregulation .
Chemical Synthesis and Organic Chemistry Research
Lastly, due to its complex structure, this compound can be used in organic chemistry research to develop new synthetic methods or to study reaction mechanisms. It could help in understanding how different functional groups interact and react under various conditions .
Future Directions
properties
IUPAC Name |
6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-15(22-10-6-1-2-7-11-22)12-23-13-19-17-16(18(23)26)20-21-24(17)14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHJMZNMZWPIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)
![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)
![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)